molecular formula C14H9Cl2FO3 B4957855 2-fluorophenyl 3,5-dichloro-4-methoxybenzoate

2-fluorophenyl 3,5-dichloro-4-methoxybenzoate

Cat. No.: B4957855
M. Wt: 315.1 g/mol
InChI Key: KTBDNGRCAWGMCI-UHFFFAOYSA-N
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Description

2-Fluorophenyl 3,5-dichloro-4-methoxybenzoate is a synthetic aromatic ester characterized by a benzoate core substituted with chlorine atoms at positions 3 and 5, a methoxy group at position 4, and a 2-fluorophenyl ester moiety. This compound is of interest in pharmaceutical and agrochemical research due to its unique combination of electron-withdrawing (Cl, F) and electron-donating (methoxy) substituents, which influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

(2-fluorophenyl) 3,5-dichloro-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO3/c1-19-13-9(15)6-8(7-10(13)16)14(18)20-12-5-3-2-4-11(12)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBDNGRCAWGMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorophenyl 3,5-dichloro-4-methoxybenzoate typically involves the esterification of 3,5-dichloro-4-methoxybenzoic acid with 2-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 2-fluorophenyl 3,5-dichloro-4-methoxybenzoate involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (fluorine and chlorine) enhances its reactivity, allowing it to interact with various biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, contributing to its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its substitution pattern. Below is a comparison with key analogues:

Table 1: Comparison of Structural Analogues
Compound Name Substituents/Key Features Impact on Properties
Methyl 3,5-dichloro-4-methoxybenzoate Methyl ester; lacks 2-fluorophenyl group Reduced lipophilicity; lower bioavailability compared to fluorinated esters
Ethyl 3,5-dichloro-4-methoxybenzoate Ethyl ester; lacks fluorine on phenyl ring Enhanced solubility in non-polar solvents; altered metabolic stability
3,5-Dichlorophenyl 4-methylbenzoate 3,5-dichlorophenyl ester; methyl group instead of methoxy Reduced hydrogen-bonding capacity; distinct crystallinity (dihedral angle: 48.81°)
Methyl 3,4-difluoro-2-methoxybenzoate Difluoro and methoxy groups at positions 3,4; methyl ester Increased electrophilicity; improved enzyme interaction due to fluorine placement
2-(3,5-Difluorophenoxy)-2-methylpropanoic acid Fluorinated phenoxy group; carboxylic acid moiety Higher acidity; stronger receptor binding compared to benzoate esters

Physicochemical and Crystallographic Properties

  • Dihedral Angles : The 2-fluorophenyl group in the title compound likely results in a dihedral angle between the benzoate and aryl rings distinct from analogues. For example:

    • 3,5-Dichlorophenyl 4-methylbenzoate: 48.81°
    • 3-Chlorophenyl 4-methylbenzoate: 71.75°
      The fluorine atom’s electronegativity may reduce steric hindrance, leading to a more planar structure and altered packing efficiency.
  • Lipophilicity : The 2-fluorophenyl ester enhances lipophilicity compared to methyl or ethyl esters, improving membrane permeability .

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